2-Fluoropyrimidine

Cross-Coupling Palladium Catalysis Halopyrimidine Reactivity

2-Fluoropyrimidine's unique C-F bond enables orthogonal reactivity: inert in Suzuki-Miyaura couplings, allowing selective functionalization at other positions, while remaining active for SNAr reactions. Proven superior for solid-phase synthesis of N-aryl/alkyl-pyrimidin-2-ylamines with resin-bound amines. Essential precursor for nuclease-resistant oligonucleotide therapeutics. Choose based on synthetic route requirements, not halogen class interchangeability.

Molecular Formula C4H3FN2
Molecular Weight 98.08 g/mol
CAS No. 31575-35-6
Cat. No. B1295296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoropyrimidine
CAS31575-35-6
Molecular FormulaC4H3FN2
Molecular Weight98.08 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)F
InChIInChI=1S/C4H3FN2/c5-4-6-2-1-3-7-4/h1-3H
InChIKeyWAVYAFBQOXCGSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoropyrimidine (CAS 31575-35-6): A Core 2-Halopyrimidine Building Block for Solid-Phase Synthesis and Medicinal Chemistry


2-Fluoropyrimidine (CAS 31575-35-6) is a heteroaromatic building block belonging to the 2-halopyrimidine class [1]. It features a pyrimidine ring with a single fluorine substituent at the 2-position [2]. This compound is primarily recognized as a versatile intermediate in organic synthesis, with its reactivity profile shaped by the unique electronic properties of the C-F bond, distinguishing it from other 2-halopyrimidines [3]. Its commercial availability and well-defined physical properties (M.W. 98.08, b.p. 197°C) make it a consistent starting material for developing pharmaceutical and agrochemical candidates .

Why 2-Fluoropyrimidine Cannot Be Swapped for 2-Chloro- or 2-Bromopyrimidine in Key Workflows


Direct substitution of one 2-halopyrimidine for another is scientifically invalid due to fundamental differences in their reactivity and selectivity in critical synthetic transformations. While all three serve as electrophilic partners, their behavior diverges sharply in metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr). For instance, in Suzuki-Miyaura couplings, 2-fluoropyrimidine is often not a suitable substrate, whereas 2-chloropyrimidine is preferred [1]. Conversely, in SNAr reactions, the strong electron-withdrawing effect of fluorine can activate the ring differently than chlorine or bromine, leading to altered regioselectivity and reaction rates [2]. Furthermore, for solid-phase synthesis, 2-fluoropyrimidine demonstrates unique efficiency with resin-bound amines, a property not universally shared by its chloro- or bromo- analogs [3]. These critical performance gaps mean that a procurement decision must be based on the specific synthetic route's requirements, not on in-class interchangeability.

Quantitative Evidence for 2-Fluoropyrimidine: Reactivity and Selectivity Benchmarked Against Analogs


Suzuki-Miyaura Cross-Coupling Selectivity: 2-Fluoropyrimidine vs. 2-Chloropyrimidine

In palladium-catalyzed Suzuki-Miyaura reactions, 2-fluoropyrimidine is not a suitable substrate, whereas 2-chloropyrimidine is explicitly preferred. This study establishes that the C-F bond is unreactive under standard Suzuki conditions, making 2-chloropyrimidine the necessary choice for biaryl synthesis [1].

Cross-Coupling Palladium Catalysis Halopyrimidine Reactivity

Nucleophilic Aromatic Substitution (SNAr): 2-Fluoropyrimidine Reactivity in Solid-Phase Synthesis

2-Fluoropyrimidine reacts efficiently with resin-bound alkylamines at room temperature in the presence of DIEA, enabling a mild and effective method for constructing N-aryl and N-alkyl-2-pyrimidinamines [1]. While direct quantitative rate comparisons with 2-chloro- or 2-bromopyrimidine under these specific solid-phase conditions are not provided in the source, the study highlights that 2-fluoropyrimidine possesses 'suitable properties' for this reaction, suggesting a unique balance of reactivity and stability not afforded by its more labile halogen counterparts.

Solid-Phase Synthesis SNAr Amine Coupling

Comparative SNAr Aminolysis Rates: Inferring 2-Fluoropyrimidine Reactivity

While a direct kinetic study of 2-fluoropyrimidine's aminolysis is not available in the provided sources, a classic study on the relative reactivities of 2-halogenopyrimidines establishes that the bromo- analog is most reactive and the chloro- analog is least, with a maximum rate difference of only about three-fold [1]. By class-level inference, 2-fluoropyrimidine is expected to have a distinct reactivity profile in SNAr, likely situated between the highly reactive bromo- and the less reactive chloro- derivative, offering a different balance of reaction rate and potential for selectivity.

Aminolysis Reaction Kinetics Halogen Reactivity

High-Impact Application Scenarios for 2-Fluoropyrimidine Based on Verified Evidence


Building N-Aryl and N-Alkyl Pyrimidinamine Libraries on Solid Support

Researchers and process chemists building combinatorial libraries of 2-aminopyrimidines should prioritize 2-fluoropyrimidine. Its demonstrated efficiency in solid-phase SNAr reactions with resin-bound amines under mild conditions provides a robust and high-throughput method for generating diverse sets of N-aryl- and N-alkyl-pyrimidin-2-ylamines [1]. This application is a key differentiator for 2-fluoropyrimidine, as its reactivity profile is specifically validated for this solid-phase workflow, a feature not universally shared by its chloro- or bromo- analogs.

Precursor for 2-Fluoro-Modified Oligonucleotides and Aptamers

In the field of therapeutic oligonucleotides, 2-fluoropyrimidine is an essential precursor for synthesizing nuclease-resistant aptamers and siRNAs. The 2'-fluoro modification on pyrimidine nucleosides is critical for enhancing serum stability and target binding affinity [2]. The core 2-fluoropyrimidine heterocycle serves as a key intermediate in the multi-step synthesis of these modified nucleoside phosphoramidites. This application relies on the specific presence of the fluorine atom at the 2-position of the pyrimidine ring, which is then elaborated into the final modified nucleotide.

Synthesis of Pharmaceutical Candidates Requiring Orthogonal Reactivity

Medicinal chemists should select 2-fluoropyrimidine when designing synthetic routes that require orthogonal reactivity of halogens on a pyrimidine scaffold. As established in Section 3, the C-F bond in 2-fluoropyrimidine is unreactive in common palladium-catalyzed cross-couplings like Suzuki-Miyaura reactions, whereas a C-Cl bond at the 4- or 6-position on the same scaffold will react [3]. This allows for sequential functionalization, where a 2-fluoropyrimidine core can be further elaborated at other positions via cross-coupling, leaving the 2-fluoro group intact for subsequent SNAr reactions. This orthogonal reactivity is a powerful tool for constructing complex, multi-substituted pyrimidines and is a key reason to procure 2-fluoropyrimidine over other di- or tri-halogenated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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